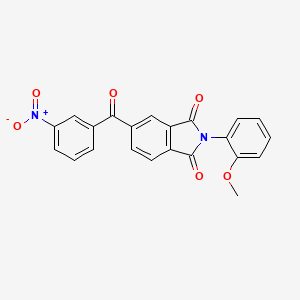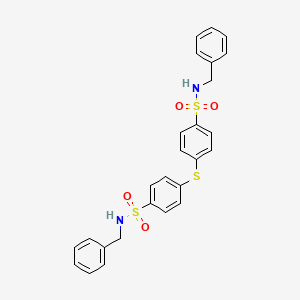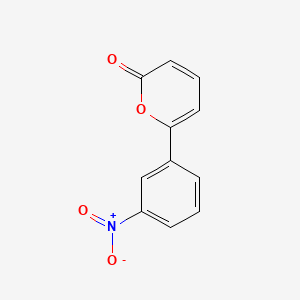
2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as MNID, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of isoindole-1,3-dione derivatives, which have been found to exhibit a wide range of biological activities. MNID has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione may also modulate various signaling pathways involved in inflammation and cell survival, although further research is needed to elucidate these mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione can protect cells and tissues from oxidative damage, reduce inflammation, and improve cellular function. 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying these processes in vitro and in vivo. However, 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione may also have limitations, such as its potential toxicity at high concentrations or its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione could also be used as a tool for studying the mechanisms of oxidative stress and inflammation in various disease models. Additionally, further research is needed to optimize the synthesis and purification of 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, as well as to investigate its potential side effects and toxicity in vivo.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its ability to act as an antioxidant, which may help to prevent or mitigate oxidative damage in cells and tissues. 2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c1-30-19-8-3-2-7-18(19)23-21(26)16-10-9-14(12-17(16)22(23)27)20(25)13-5-4-6-15(11-13)24(28)29/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJLRNWHOWVZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[(2,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3744330.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzamide](/img/structure/B3744335.png)
![[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3744338.png)
![1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B3744339.png)


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3744350.png)
![N-(4-acetylphenyl)-2-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744361.png)
![3-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3744374.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3744382.png)